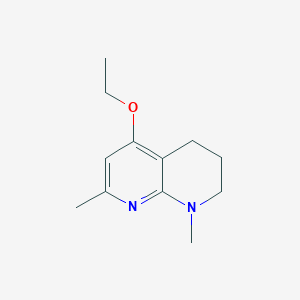
5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup reaction, which involves the cyclization of substituted 3-aminopyridine compounds with glycerol in the presence of catalysts like iodine, NaNO2, KI, KIO3, MnO2, or KMnO4, can be employed .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic naphthyridines.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or manganese dioxide (MnO2) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aromatic naphthyridines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features.
1,6-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,7-Naphthyridine:
Uniqueness
5-Ethoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine stands out due to its specific substituents, which can impart unique properties and enhance its versatility in various applications. Its ethoxy and dimethyl groups may influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
62481-29-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethoxy-1,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C12H18N2O/c1-4-15-11-8-9(2)13-12-10(11)6-5-7-14(12)3/h8H,4-7H2,1-3H3 |
InChI Key |
YGLIRMNHTIJENP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCN(C2=NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
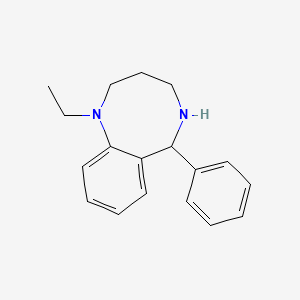
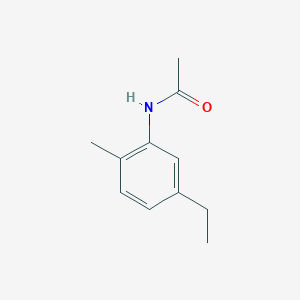
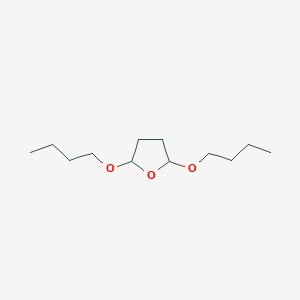

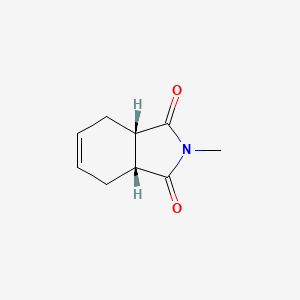
![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
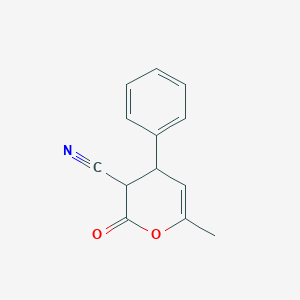
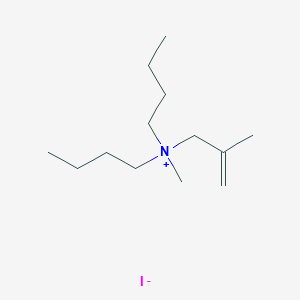
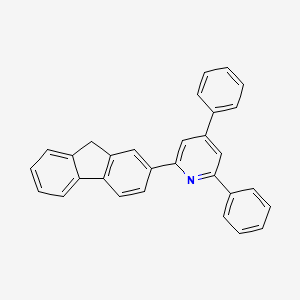
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
